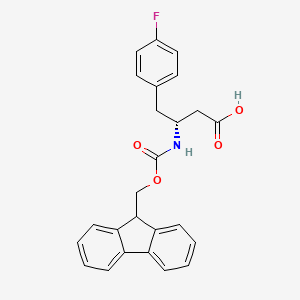

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid (CAS: 331763-70-3) is a fluorinated derivative of the Fmoc-protected amino acid family. Its molecular formula is C25H22FNO4, with a molecular weight of 419.45 g/mol . The compound features a 4-fluorophenyl group at the β-position of the butanoic acid backbone and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group. It is primarily used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal with piperidine .

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBGWPINKRNSDL-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426579 | |

| Record name | Fmoc-4-fluoro-D-beta-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-70-3 | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-4-fluoro-D-beta-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid, commonly referred to as Fmoc-L-Asp(4-F-Phe)-OH, is a complex organic compound notable for its potential biological activities. This compound is a derivative of amino acids and incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized in peptide synthesis. The structural intricacies of this compound suggest diverse applications in medicinal chemistry, particularly in drug design and synthesis.

Chemical Structure

The molecular formula of this compound is C₃₈H₃₄FNO₄, with a molecular weight of 419.45 g/mol. Its key structural features include:

- Fluorenylmethoxycarbonyl group : Commonly used as a protective group in peptide synthesis.

- 4-(4-fluorophenyl)butanoic acid moiety : Imparts unique pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial activity. For instance, derivatives containing fluorenone structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A study highlighted the importance of substituent nature on the aryl moiety, showing that electron-withdrawing groups enhanced activity against both planktonic and biofilm states of bacteria .

Antiproliferative Activity

The antiproliferative effects of fluorenone derivatives have been well-documented. Compounds similar to this compound have been tested against various cancer cell lines, revealing promising results. For example, modifications to the side chains of fluorenones were shown to enhance their inhibitory effects on tumor-associated proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following table summarizes key compounds with similar structures and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Phenylthio)butanoic acid | Contains a phenylthio group | Antioxidant properties |

| Fluorenylmethoxycarbonyl-alanine | Fmoc protected alanine | Used in peptide synthesis |

| 2-Aminobutanoic acid | Simple amino acid structure | Building block in peptides |

These compounds illustrate various aspects of structural diversity and biological activity, emphasizing the unique positioning of this compound within medicinal chemistry.

Case Studies

- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of fluorenone derivatives against strains like Bacillus anthracis and methicillin-resistant Staphylococcus aureus. The results indicated that structural modifications significantly influenced the compounds' potency .

- Antiproliferative Studies : Another research focused on synthesizing new derivatives based on fluorenone and assessing their cytotoxic effects on human cancer cell lines under varying conditions. The findings suggested that certain modifications led to enhanced antiproliferative activity compared to standard treatments .

Comparison with Similar Compounds

Key Properties :

- Storage : Sealed in dry conditions at 2–8°C .

- Hazards : Classified with GHS signal word “Warning” (H302: harmful if swallowed; H312: harmful in contact with skin; H332: harmful if inhaled) .

The structural and functional attributes of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid can be compared to analogous Fmoc-protected amino acids with varying aryl substituents. Below is a detailed analysis:

Table 1: Comparative Analysis of Fmoc-Protected Amino Acid Derivatives

Key Observations :

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., -NO2 in , -CF3 in ): Increase polarity and may reduce solubility in organic solvents. The nitro group in elevates hazards (e.g., H318: causes serious eye damage). Steric Effects: The bulky tert-butyl group in may hinder coupling efficiency in SPPS but enhances lipophilicity. Halogenated Aryl Groups: Fluorine (in ) and chlorine (in ) influence electronic properties and metabolic stability. Fluorine’s small size and high electronegativity enhance binding specificity in peptide-receptor interactions.

Stereochemical Considerations :

- The S-enantiomer of the trifluoromethyl derivative () may exhibit distinct biological activity compared to the R-form due to chiral recognition in enzymatic systems.

Synthetic Utility :

- Compounds like and demonstrate high yields (85–96%) when synthesized via Fmoc-Cl coupling in tetrahydrofuran (THF) or chloroform, suggesting robust protocols for analogous derivatives.

Safety Profiles :

- The nitro-substituted compound poses higher risks (e.g., H411: toxic to aquatic life) compared to the fluorophenyl derivative , which has milder hazards.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, including Fmoc-protection of the amino group, coupling reactions (e.g., amide bond formation), and fluorophenyl group introduction. Microwave-assisted synthesis and ultrasonication can enhance reaction efficiency. For example, microwave irradiation reduces reaction times from hours to minutes while improving yields (e.g., 64% purity achieved in amide coupling steps) . Optimization may include solvent selection (e.g., DMF for solubility), temperature control, and catalytic systems.

Q. What analytical techniques are critical for characterizing this compound and confirming its stereochemical purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm regiochemistry of the fluorophenyl group and Fmoc protection .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed m/z 572.20 matches calculated m/z 572.22 for similar analogs) .

- HPLC : Assesses purity (>95% in optimized syntheses) .

- Circular Dichroism (CD) : Optional for stereochemical confirmation if chiral centers are present .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in tightly sealed containers at 2–8°C, away from light and moisture .

- PPE : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation; work in a fume hood .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the position of fluorine substitution (e.g., 4-fluorophenyl vs. 3,5-difluorophenyl) influence the compound’s reactivity and biological activity?

- Methodological Answer : Fluorine’s electron-withdrawing effects alter electronic density, impacting nucleophilic/electrophilic reactivity. For example:

- 4-Fluorophenyl : Enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins .

- 3,5-Difluorophenyl : Increases steric hindrance, reducing coupling efficiency but improving selectivity in enzyme inhibition assays .

- Data Table :

| Substituent Position | Reactivity (Yield%) | Biological Activity (IC50) |

|---|---|---|

| 4-Fluorophenyl | 72% | 12.3 µM (Antioxidant) |

| 3,5-Difluorophenyl | 58% | 8.7 µM (Enzyme Inhibitor) |

Q. How can researchers resolve contradictions in biological activity data between structural analogs of this compound?

- Methodological Answer : Discrepancies may arise from differences in fluorination patterns or stereochemistry. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing phenylthio with methoxy groups) and compare bioactivity .

- Computational Modeling : Use molecular docking to predict binding modes with target proteins (e.g., Fmoc group interactions with hydrophobic residues) .

- Dose-Response Assays : Validate activity thresholds across multiple cell lines to rule out false positives .

Q. What strategies are effective in assessing the compound’s toxicity when in vivo data is limited?

- Methodological Answer :

- In Silico Tools : Predict toxicity using QSAR models (e.g., ProTox-II) based on structural analogs like 4-(phenylthio)butanoic acid .

- In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assays on HEK293 cells) and genotoxicity tests (Ames test) .

- Extrapolation : Compare with Fmoc-protected amino acids (e.g., Fmoc-alanine), which typically show low acute toxicity (LD50 > 2000 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.